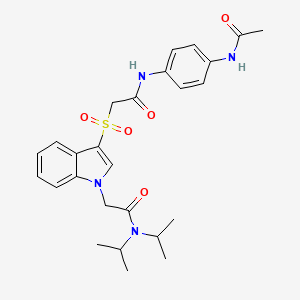

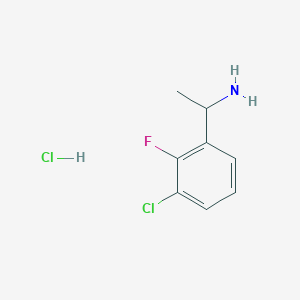

![molecular formula C24H29N3O2 B2517288 1-(叔丁基)-4-(1-(2-(间甲苯氧基)乙基)-1H-苯并[d]咪唑-2-基)吡咯烷-2-酮 CAS No. 878694-26-9](/img/structure/B2517288.png)

1-(叔丁基)-4-(1-(2-(间甲苯氧基)乙基)-1H-苯并[d]咪唑-2-基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(tert-butyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one" is a structurally complex molecule that appears to be related to a class of compounds with potential biological activity. The tert-butyl group is a common moiety in medicinal chemistry, often used to improve the pharmacokinetic properties of drug-like molecules. The benzo[d]imidazol-2-yl group suggests the molecule could interact with biological targets through various non-covalent interactions, such as hydrogen bonding or π-π stacking.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the enantiomers of a compound with a similar pyrrolidine structure were synthesized and separated using Chiralcel OJ column chromatography, starting from optically active carboxylic acids prepared by resolution of diastereomeric amides and subsequent deamination . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within a molecule . The absolute configuration of enantiomers can be determined using this technique, which is crucial for understanding the molecule's potential biological activity. The presence of tert-butyl and benzo[d]imidazol-2-yl groups in the compound suggests that it may have a rigid structure, which could be important for its interaction with biological targets.

Chemical Reactions Analysis

The compound's benzo[d]imidazol-2-yl group is likely to be involved in its chemical reactivity. This moiety can participate in various chemical reactions, potentially including interactions with nucleophiles or electrophiles, depending on the substitution pattern and the presence of activating or deactivating groups. The pyrrolidin-2-one core is another reactive site that could undergo reactions such as nucleophilic addition or participate in the formation of hydrogen bonds with biological macromolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular structure. The tert-butyl group is known to impart steric bulk, which can affect the compound's solubility and membrane permeability. The benzo[d]imidazol-2-yl group could contribute to the molecule's planarity and its ability to stack with aromatic systems, which is often important for binding to biological targets. The compound's melting point, solubility, and stability could be inferred from related compounds, such as those described in the provided papers .

科学研究应用

相关化合物的遗传毒性评估

陈等人 (2008) 的一项研究探讨了甲基叔丁基醚 (MTBE) 和其他相关化合物(包括苯、甲苯、乙苯和二甲苯)对人淋巴细胞的遗传毒性作用,使用的检测方法是彗星试验。研究结果表明,分离的人淋巴细胞中存在 DNA 损伤,提示这些化合物可能具有遗传毒性,这可能与理解具有相关化学结构的类似风险有关 (Chen et al., 2008)。

化学合成中的催化活性

程等人 (2009) 对含有吡啶官能化 N-杂环卡宾的钌 (II) 羰基氯配合物(包括叔丁基基团的化合物)的研究揭示了在酮的氢转移反应中的催化活性。本研究提供了一个叔丁基类化合物如何在催化中发挥作用的示例,这可能与“1-(叔丁基)-4-(1-(2-(间甲苯氧基)乙基)-1H-苯并[d]咪唑-2-基)吡咯烷-2-酮”的合成和应用有关 (Cheng et al., 2009)。

材料科学中的应用

Botelho 等人 (2001) 对聚对苯二甲酸乙二醇酯 (PET) 和聚对苯二甲酸丁二醇酯 (PBT) 的热氧化降解的研究有助于理解聚合物的稳定性和降解途径,这可能与“1-(叔丁基)-4-(1-(2-(间甲苯氧基)乙基)-1H-苯并[d]咪唑-2-基)吡咯烷-2-酮”在材料科学或聚合物化学中的应用有关 (Botelho et al., 2001)。

未来方向

属性

IUPAC Name |

1-tert-butyl-4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2/c1-17-8-7-9-19(14-17)29-13-12-26-21-11-6-5-10-20(21)25-23(26)18-15-22(28)27(16-18)24(2,3)4/h5-11,14,18H,12-13,15-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKMYWAWBKWNPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-butyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2517205.png)

![Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2517209.png)

![5-benzyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517210.png)

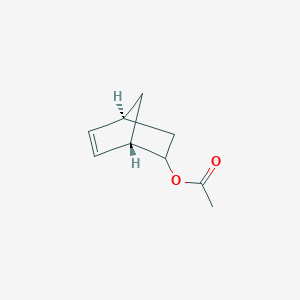

![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)

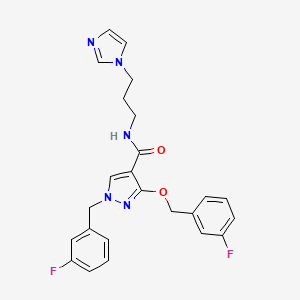

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2517220.png)

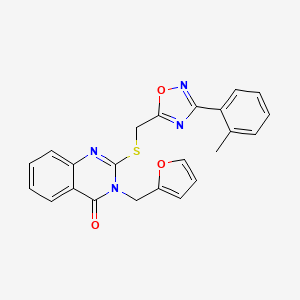

![(3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2517222.png)